molecular formula C29H36O10 B194018 7-Epi-10-deacetylbaccatin III CAS No. 71629-92-0

7-Epi-10-deacetylbaccatin III

Cat. No. B194018
CAS RN: 71629-92-0
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-LUPIKGFISA-N
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Description

“7-Epi-10-deacetylbaccatin III” is a closely related compound to 10-Deacetylbaccatin III . These compounds are natural organic compounds isolated from the yew tree (Genera Taxus) . 10-Deacetylbaccatin III is a precursor to the anti-cancer drug docetaxel (Taxotere) .


Synthesis Analysis

The synthesis of 7-Epi-10-deacetylbaccatin III involves the epimerisation of the C-7 hydroxyl function of 10-deacetylbaccatin III . Treatment with NH4HCO3 in methanol affords only 7-epi-10-deacetylbaccatin III in good yield . There are also studies on the enzymatic synthesis of baccatin III, a closely related compound .


Molecular Structure Analysis

The molecular formula of 7-Epi-10-deacetylbaccatin III is C29H36O10 . Its average mass is 544.590 Da and its monoisotopic mass is 544.230835 Da .


Chemical Reactions Analysis

10-Deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) is a key enzyme in the Taxol biosynthetic pathway . It catalyzes the conversion of 10-deacetylbaccatin III into baccatin III . This reaction is crucial in the biosynthesis of Taxol, an effective anti-cancer drug .

Scientific Research Applications

  • Microbial Transformation : Feng et al. (2010) reported that 7-Epi-10-deacetylbaccatin III can be transformed into 10-deacetylbaccatin III by certain microorganisms, with yields varying from 20.0% to 70.8% under optimized conditions (Feng et al., 2010).

  • Liquid Chromatographic Analysis : Aboul‐Enein and Serignese (1996) developed a liquid chromatographic method using a polyfluorinated reversed-phase column for separating 7-Epi-10-deacetylbaccatin III along with other taxol derivatives, which can be used for quality control in pharmaceutical formulations (Aboul‐Enein & Serignese, 1996).

  • Chromatographic and UV Spectral Identification : A study by Alnajjar et al. (2017) on suspension-cultured Corylus avellana L. cells used high-performance liquid chromatography coupled with a photo diode array detector to identify and quantify novel trace taxanes including 7-Epi-10-deacetylbaccatin III (Alnajjar et al., 2017).

  • Biochemical Studies and Antitumor Applications : A research by Lei et al. (2008) used high-performance liquid chromatography/mass spectrometry to identify compounds like 7-Epi-10-deacetylbaccatin III in Taxus cuspidata and evaluated their binding to microtubules, indicating their potential as antimicrotubule agents in cancer treatment (Lei et al., 2008).

Safety And Hazards

While handling 7-Epi-10-deacetylbaccatin III, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

There is ongoing research into the biosynthesis of Taxol and its precursors, including 7-Epi-10-deacetylbaccatin III . This includes efforts to increase Taxol production in fungi by manipulating co-cultures, mutagenesis, genome shuffles, and gene overexpression . The aim is to provide an eco-friendly and economically feasible alternative source for the production of Taxol and its precursors .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-LUPIKGFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432123
Record name 7-Epi-10-deacetylbaccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Epi-10-deacetylbaccatin III

CAS RN

71629-92-0
Record name 7-epi-10-Deacetylbaccatin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71629-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Epi-10-deacetylbaccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 1 0-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin II, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 10-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin III, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Epi-10-deacetylbaccatin III
Reactant of Route 2
7-Epi-10-deacetylbaccatin III
Reactant of Route 3
7-Epi-10-deacetylbaccatin III
Reactant of Route 4
7-Epi-10-deacetylbaccatin III
Reactant of Route 5
7-Epi-10-deacetylbaccatin III
Reactant of Route 6
7-Epi-10-deacetylbaccatin III

Citations

For This Compound
22
Citations
X Feng, L Sun, S Fu, Z Zou, DA Sun - Journal of Molecular Catalysis B …, 2010 - Elsevier
The microbial transformation of 7-epi-10-deacetylbaccatin III (7-epi-10-DAB III) to 10-deacetylbaccatin III (10-DAB III) was studied. In this report, seven microorganisms were found to be …
Number of citations: 13 www.sciencedirect.com
ELM Rozendaal, TA Beek - Herba polonica, 1998 - yadda.icm.edu.pl
Synthesis of 7-epi-10-deacetylbaccatin III as defference compound for HPLC analysis - Herba Polonica - Tom 44, Numer 4 (1998) - AGRO - Yadda … Synthesis of 7-epi-10-deacetylbaccatin …
Number of citations: 8 yadda.icm.edu.pl
J Tian, VJ Stella - Journal of pharmaceutical sciences, 2008 - Elsevier
… compounds were unavailable, they were assumed to have the same molar extinction coefficients for UV absorbance as their corresponding epimers (ie, 7‐epi‐10‐deacetylbaccatin III vs…
Number of citations: 79 www.sciencedirect.com
S Py, F Khuong-Huu - Tetrahedron letters, 1995 - Elsevier
A study of the reactivity of 10-deacetylbaccatin III (1) towards samarium II reagents in the presence of various proton donors led to efficient synthesis of 9β-dihydro-10-deacetylbaccatin …
Number of citations: 14 www.sciencedirect.com
GB Ge, YY Zhang, DC Hao, Y Hu, HW Luan… - Planta …, 2008 - thieme-connect.com
Species delimitation in Taxus has been controversial and it is very difficult to distinguish yew materials by their morphological characters. In this paper, a valid HPLC fingerprinting …
Number of citations: 40 www.thieme-connect.com
GB Ge, HW Luan, YY Zhang, YQ He… - … Journal Devoted to …, 2008 - Wiley Online Library
… -epi-cephalomannine (17.43 min), 7-epi-10-deacetylpaclitaxel (15.55 min), 7-epi-10-deacetylcephalomannine (14.40 min), 7-epi-baccatin III (9.25 min) and 7-epi-10-deacetylbaccatin III …
PG Grothaus, GS Bignami, S O'Malley… - Journal of natural …, 1995 - ACS Publications
Three monoclonal antibodies with either specificity to taxol or baccatin III, or cross-reactivity with several common taxanes have been prepared and used to develop sensitive competitive…
Number of citations: 51 pubs.acs.org
A Malleswara Reddy, N Banda… - Scientia …, 2010 - mdpi.com
… As standards of 7-epi-10-deacetylbaccatin III, 7-epi-10-oxo-10-deacetylbaccatin III are not available, the retention times are established based on forced degradation followed by LCMS …
Number of citations: 20 www.mdpi.com
X Wu, Y Wang, B Qin, G Shao, Z Wang, T Wang… - International Journal of …, 2023 - Elsevier
Targeted separation of active phytochemicals is urgently needed in the natural medicine field. In this paper, due to the natural porosity and high biocompatibility of cellulose, a …
Number of citations: 3 www.sciencedirect.com
X Feng, Z Zou, S Fu, L Sun, Z Su, DA Sun - Journal of Molecular Catalysis B …, 2010 - Elsevier
… We have showed that the microorganisms can transform the 7-epi-10-deacetylbaccatin III (7-epi-10-DAB III) to very important intermediate 10-deacetylbaccatin III (10-DAB III) [36]. We …
Number of citations: 25 www.sciencedirect.com

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